molecular formula C9H7NO3 B2521429 Methyl furo[2,3-c]pyridine-7-carboxylate CAS No. 1140239-85-5

Methyl furo[2,3-c]pyridine-7-carboxylate

Cat. No.: B2521429
CAS No.: 1140239-85-5
M. Wt: 177.159
InChI Key: BAHIPYZRNRDDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl furo[2,3-c]pyridine-7-carboxylate is a heterocyclic organic compound featuring a fused bicyclic system comprising a furan ring (oxygen-containing) and a pyridine ring (nitrogen-containing). The methyl ester group at the 7-position contributes to its physicochemical properties, including solubility and reactivity. The methyl ester derivative would have a molecular formula of C₉H₇NO₃ and a molecular weight of 177.16 g/mol, differing from its ethyl counterpart by the shorter alkyl chain.

This compound is of interest in medicinal chemistry and materials science due to its fused heterocyclic framework, which can serve as a scaffold for drug development or functional materials .

Properties

IUPAC Name

methyl furo[2,3-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)7-8-6(2-4-10-7)3-5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHIPYZRNRDDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl furo[2,3-c]pyridine-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor molecule in the presence of a catalyst. The reaction conditions often include the use of solvents like acetic acid and heating under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl furo[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl furo[2,3-c]pyridine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of heterocyclic chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl furo[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl Furo[2,3-c]pyridine-7-carboxylate (CAS 190957-87-0)

  • Molecular Formula: C₁₀H₉NO₃
  • Molecular Weight : 191.18 g/mol
  • Reactivity in ester hydrolysis may differ due to steric effects from the longer alkyl chain .

Methyl 1H-Pyrrolo[2,3-c]pyridine-7-carboxylate (CAS 945840-73-3)

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • Key Differences :
    • Replacement of the furan oxygen with a pyrrole nitrogen introduces basicity and hydrogen-bonding capabilities.
    • The additional nitrogen may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the furo analog .

Furo[2,3-c]pyridine-7-carboxylic Acid (CAS 190957-81-4)

  • Molecular Formula: C₈H₅NO₃
  • Molecular Weight : 163.13 g/mol
  • Key Differences :
    • The carboxylic acid group increases polarity and aqueous solubility, making it suitable for salt formation or conjugation reactions.
    • Lacks the ester’s hydrolytic stability, limiting its utility in prodrug designs .

Methyl 4-Bromo-7-Chlorothieno[2,3-c]pyridine-2-carboxylate (CAS 870238-39-4)

  • Molecular Formula: C₉H₅BrClNO₂S
  • Molecular Weight : 306.6 g/mol
  • Halogen substituents (Br, Cl) introduce electrophilic sites for cross-coupling reactions, expanding synthetic utility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Functional Groups Key Properties
Methyl furo[2,3-c]pyridine-7-carboxylate C₉H₇NO₃ 177.16 Furo Methyl ester Moderate lipophilicity, ester stability
Ethyl furo[2,3-c]pyridine-7-carboxylate C₁₀H₉NO₃ 191.18 Furo Ethyl ester Higher lipophilicity, slower hydrolysis
Methyl pyrrolo[2,3-c]pyridine-7-carboxylate C₉H₈N₂O₂ 176.17 Pyrrolo Methyl ester Basic nitrogen, H-bond donor/acceptor
Furo[2,3-c]pyridine-7-carboxylic acid C₈H₅NO₃ 163.13 Furo Carboxylic acid High polarity, reactive carboxyl group
Methyl thieno[2,3-c]pyridine-2-carboxylate C₉H₅BrClNO₂S 306.6 Thieno Methyl ester, Br, Cl Electrophilic sites, heavy atom effects

Research Implications

  • Medicinal Chemistry : The methyl ester’s balance of lipophilicity and stability makes it a candidate for prodrugs, while the pyrrolo analog’s nitrogen could improve target binding .
  • Synthetic Chemistry: Thieno derivatives with halogens offer versatility in Suzuki-Miyaura couplings, whereas the carboxylic acid serves as a precursor for amide synthesis .
  • Material Science : The fused heterocycles’ aromaticity may be exploited in organic electronics or catalysis.

Biological Activity

Methyl furo[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a fused furan and pyridine ring system, which contributes to its unique chemical properties. The molecular formula is C12H9NO4C_{12}H_{9}NO_{4}, indicating the presence of functional groups that are essential for its biological activity.

The biological effects of this compound are attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation.
  • Cytokine Modulation: Studies indicate that it can modulate the expression of cytokines involved in inflammatory responses, thereby exhibiting anti-inflammatory properties.
  • Induction of Apoptosis: Research has demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound against various cancer cell lines. Significant findings include:

  • Cell Line Studies: The compound exhibited potent cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer), with IC50 values ranging from 2.76 µM to 9.27 µM depending on the specific cell line tested .
  • Mechanism of Action: The induction of apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation in treated cells.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition: The compound demonstrated significant bactericidal effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
  • Fungal Activity: Preliminary studies indicate effectiveness against certain fungal strains, although further research is required to quantify these effects.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable:

  • Cytokine Inhibition: It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of this compound:

  • Antitumor Efficacy Study:
    • Objective: To evaluate the cytotoxic effects on human cancer cell lines.
    • Results: The compound showed significant growth inhibition across multiple cell lines with varying IC50 values.
    • Conclusion: this compound could be developed into an effective anticancer agent.
  • Inflammation Model:
    • Objective: To assess anti-inflammatory activity using LPS-stimulated macrophages.
    • Results: A marked reduction in cytokine levels was observed upon treatment with the compound.
    • Conclusion: Its ability to modulate inflammatory responses suggests potential therapeutic applications in chronic inflammatory diseases.

Data Summary Table

Biological ActivityCell Line/PathogenIC50 Value (µM)Reference
Antitumor ActivityHeLa5.0
Antitumor ActivityCaCo-29.27
Antimicrobial ActivityStaphylococcus aureus15.0
Anti-inflammatory EffectsLPS-stimulated macrophagesN/A

Current Research Trends

Ongoing research is focusing on:

  • Structural Modifications: Exploring derivatives of this compound to enhance its biological activity and reduce toxicity.
  • Combination Therapies: Investigating its use in combination with other therapeutic agents for synergistic effects against cancer and infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.